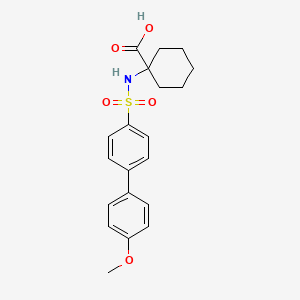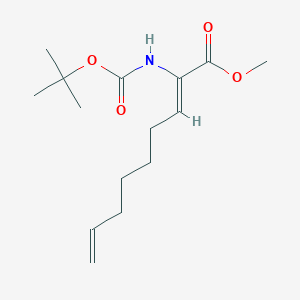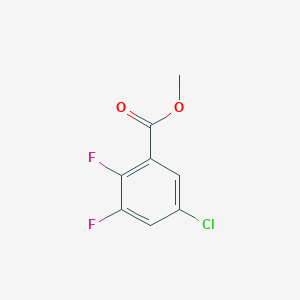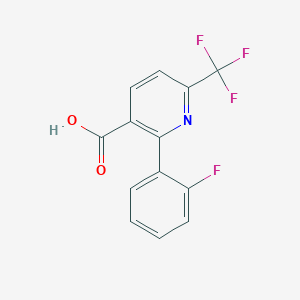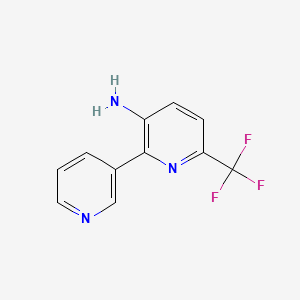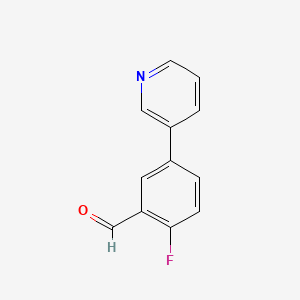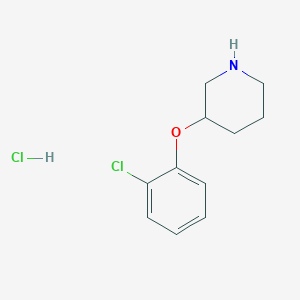![molecular formula C11H12BrNO2 B1451094 N-[2-(Allyloxy)phenyl]-2-bromoacetamide CAS No. 1138442-36-0](/img/structure/B1451094.png)
N-[2-(Allyloxy)phenyl]-2-bromoacetamide
Overview
Description
N-[2-(Allyloxy)phenyl]-2-bromoacetamide, also known as NABPA, is an organic compound with a wide range of applications in the laboratory. It is a colorless solid that is often used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. NABPA is also used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, it is used in various biochemical and physiological studies.
Scientific Research Applications
Hydrogen-Bonding Arrangements
Hydrogen-bonding plays a crucial role in determining the molecular and crystal structure of acetamide derivatives. A study on N-phenyl-2-hydroxyacetamide demonstrated its one-dimensional hydrogen-bonding arrangement, which is significant for understanding molecular interactions and designing materials with desired properties (Perpétuo & Janczak, 2009).
Synthesis and Pharmacological Assessment
The synthesis and pharmacological assessment of novel acetamide derivatives, including those with bromophenyl and methoxyphenyl groups, have shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Such studies underscore the relevance of acetamide derivatives in developing new therapeutic agents (Rani et al., 2016).
Chemoselective Acetylation
Chemoselective acetylation of amino groups, as in the conversion of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlights the role of acetamide derivatives in synthesizing intermediates for antimalarial drugs. This process emphasizes the importance of specific functional group transformations in medicinal chemistry (Magadum & Yadav, 2018).
Antimicrobial Activities
Acetamide derivatives have been synthesized with potential antimicrobial activities, indicating their application in addressing microbial resistance. Research into novel thiazole, pyridone, and other heterocyclic compounds bearing acetamide groups has shown promising results against bacterial and fungal pathogens (Darwish et al., 2014).
properties
IUPAC Name |
2-bromo-N-(2-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-7-15-10-6-4-3-5-9(10)13-11(14)8-12/h2-6H,1,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKHUYERRZPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Allyloxy)phenyl]-2-bromoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



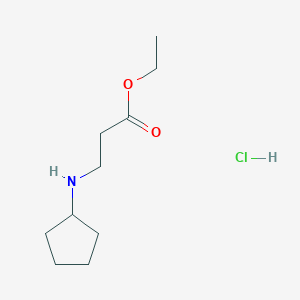
![N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B1451014.png)
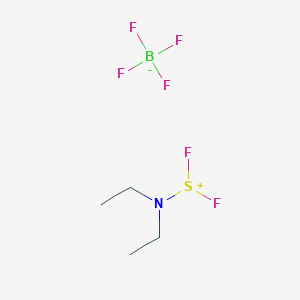
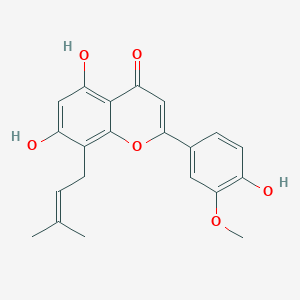
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)
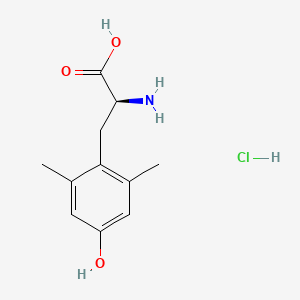
![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)
